2-Chloro-5H,6H,7H,8H,9H,10H-cycloocta[B]pyridine-3,4-dicarbonitrile
Overview
Description
2-Chloro-5H,6H,7H,8H,9H,10H-cycloocta[B]pyridine-3,4-dicarbonitrile is a complex organic compound characterized by its unique structure and chemical properties. This compound is part of the pyridine family, which are nitrogen-containing heterocyclic aromatic compounds. Its molecular formula is C13H12ClN3, and it has a molecular weight of 245.71 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5H,6H,7H,8H,9H,10H-cycloocta[B]pyridine-3,4-dicarbonitrile typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate precursors under controlled conditions, often involving the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully monitored to control parameters such as temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced forms of the compound, such as amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-5H,6H,7H,8H,9H,10H-cycloocta[B]pyridine-3,4-dicarbonitrile exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-Chloropyridine
Cyclooctanone
Pyridine derivatives
Uniqueness: 2-Chloro-5H,6H,7H,8H,9H,10H-cycloocta[B]pyridine-3,4-dicarbonitrile stands out due to its unique structural features, such as the presence of multiple cyano groups and a chloro substituent
Properties
IUPAC Name |
2-chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c14-13-11(8-16)10(7-15)9-5-3-1-2-4-6-12(9)17-13/h1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEVVWLUBLOJES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)Cl)C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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